Isopropyl 4-Hydroxypiperidine-1-carboxylate

Descripción general

Descripción

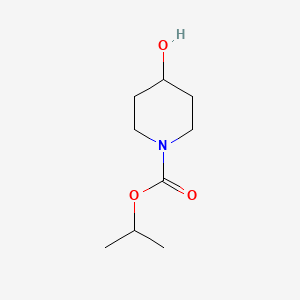

Isopropyl 4-Hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO3. It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an isopropyl ester at the carboxyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate typically involves the esterification of 4-hydroxypiperidine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in a solvent like dichloromethane. The mixture is cooled to around 10-15°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl 4-Hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 4-oxopiperidine-1-carboxylate.

Reduction: Formation of 4-hydroxypiperidine-1-methanol.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Isopropyl 4-Hydroxypiperidine-1-carboxylate is utilized in several scientific research areas:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Material Science: The compound is investigated for its potential in developing polymers and hydrogels for biomedical applications.

Biochemistry: It interacts with various enzymes and proteins, making it useful in biochemical studies.

Mecanismo De Acción

The mechanism of action of Isopropyl 4-Hydroxypiperidine-1-carboxylate involves its interaction with specific enzymes and molecular targets. For instance, it can interact with piperidine carboxylase, catalyzing the carboxylation of piperidine derivatives. This interaction can influence various biochemical pathways, impacting the compound’s pharmacological profile.

Comparación Con Compuestos Similares

4-Hydroxypiperidine-1-carboxylate: Lacks the isopropyl ester group, making it less lipophilic.

4-Hydroxy-1-piperidinecarboxylic acid methyl ester: Features a methyl ester instead of an isopropyl ester, affecting its reactivity and solubility.

Uniqueness: Isopropyl 4-Hydroxypiperidine-1-carboxylate is unique due to its specific ester group, which enhances its lipophilicity and influences its interaction with biological systems. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic properties .

Actividad Biológica

Isopropyl 4-hydroxypiperidine-1-carboxylate (also known as Isopropyl 4-HPP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of Isopropyl 4-HPP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Isopropyl 4-HPP is a piperidine derivative characterized by a hydroxyl group and a carboxylate group. Its molecular formula is with a molecular weight of approximately 185.24 g/mol. The structure of Isopropyl 4-HPP can be represented as follows:

Research indicates that Isopropyl 4-HPP exhibits various mechanisms of action that contribute to its biological activities:

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : DPP-4 inhibitors are known for their role in managing type 2 diabetes by enhancing incretin levels, which in turn stimulate insulin secretion and suppress glucagon release. Isopropyl 4-HPP has been identified as a potential DPP-4 inhibitor, suggesting its utility in metabolic disorders .

- Anticancer Activity : Studies have shown that derivatives of piperidine, including Isopropyl 4-HPP, can induce apoptosis in cancer cells. For instance, compounds similar to Isopropyl 4-HPP demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The spirocyclic structure associated with these compounds enhances their interaction with protein binding sites, thus improving their efficacy .

- Neurological Effects : There is emerging evidence that piperidine derivatives may have neuroprotective properties. Research indicates that compounds like Isopropyl 4-HPP could modulate neurotransmitter systems and potentially offer therapeutic benefits for neurological disorders such as Alzheimer's disease and schizophrenia .

Therapeutic Applications

The biological activities of Isopropyl 4-HPP suggest several therapeutic applications:

- Diabetes Management : As a DPP-4 inhibitor, Isopropyl 4-HPP could be beneficial in the treatment of type 2 diabetes by improving glycemic control and offering renal protection .

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development .

- Neurological Disorders : Its potential effects on neurotransmitter systems may make it useful in treating conditions such as Alzheimer's disease or schizophrenia .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| DPP-4 Inhibition | Enhances incretin levels | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Neuroprotective Effects | Modulates neurotransmitter systems |

Case Study: Anticancer Properties

A study conducted on various piperidine derivatives found that Isopropyl 4-HPP analogs displayed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could outperform traditional chemotherapeutic agents like bleomycin in inducing apoptosis .

Case Study: Diabetes Management

In clinical trials assessing the efficacy of DPP-4 inhibitors, compounds similar to Isopropyl 4-HPP showed promise in reducing urinary albumin excretion and improving cardiovascular outcomes in diabetic patients . These findings underscore the compound's potential beyond mere glycemic control.

Propiedades

IUPAC Name |

propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVIBHRSFKWRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587778 | |

| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832715-51-2 | |

| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.